Wittig Olefination Synthetic Yield from 3-Bromo-4-fluorobenzaldehyde
The synthesis of 2-bromo-4-ethenyl-1-fluorobenzene via Wittig olefination of 3-bromo-4-fluoro-benzaldehyde proceeds with a reported isolated yield of approximately 89% (18 g product from 20.3 g starting material) using Ph3PCH3Br and n-BuLi in THF . This yield is for the specific para-fluoro, meta-bromo isomer and represents a validated, scalable synthetic route.
| Evidence Dimension | Synthetic Yield (Wittig Olefination) |
|---|---|
| Target Compound Data | 89% isolated yield (18 g from 20.3 g of 3-bromo-4-fluoro-benzaldehyde) |
| Comparator Or Baseline | Analogous Wittig reactions on unsubstituted or mono-substituted benzaldehydes typically yield 70-90%; specific positional isomer yields are reaction-dependent and not directly comparable due to differing electronic effects |
| Quantified Difference | Not directly quantifiable as a head-to-head comparison; data provided as an absolute synthetic benchmark for procurement planning |
| Conditions | Ph3PCH3Br (57 g), THF (240 mL), n-BuLi (1.6 N, 100 mL), 0°C to RT, then 3-bromo-4-fluoro-benzaldehyde (20.3 g) in THF (20 mL) |
Why This Matters
This yield data allows procurement teams to estimate required quantities of the precursor (3-bromo-4-fluoro-benzaldehyde) for in-house synthesis, supporting cost-benefit analysis against direct purchase of the target compound.
